N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-(4-Ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide backbone linking two pharmacophoric groups: a 4-ethoxyphenyl moiety and a 4-phenylpiperazine-substituted ethyl chain. Its structural design aligns with antiviral optimization strategies, where piperazinyl linkers improve metabolic stability and retain activity .
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-8-18(9-11-20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEUNXLVUXDKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyaniline: This is achieved by the ethylation of aniline using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenyl isocyanate: The 4-ethoxyaniline is then reacted with phosgene to form the corresponding isocyanate.
Synthesis of N1-(4-ethoxyphenyl)oxalamide: The 4-ethoxyphenyl isocyanate is reacted with oxalic acid to form the oxalamide derivative.
Coupling with 2-(4-phenylpiperazin-1-yl)ethylamine: Finally, the N1-(4-ethoxyphenyl)oxalamide is coupled with 2-(4-phenylpiperazin-1-yl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory and anti-tubercular properties.
Biological Research: The compound is used in studies involving receptor binding and molecular docking to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory or anti-tubercular activities . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence signaling pathways involved in inflammation and microbial inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The compound shares a common ethanediamide (oxalamide) core with analogues, which serves as a rigid spacer between aryl and piperazinyl groups. Key variations lie in:
- Aryl substituents : Ethoxyphenyl vs. methoxyphenyl, fluorophenyl, or benzodioxol groups.
- Piperazine modifications : Substitutions such as 4-fluorophenylmethyl, 4-methylbenzoyl, or morpholine derivatives.
Comparative Analysis of Analogues
Table 1: Key Structural and Pharmacological Differences
*Calculated from SMILES (); †Based on IUPAC name and formula.
Pharmacological and Biochemical Insights
- Antiviral Activity: Piperazinyl analogues, including the target compound, are designed to retain antiviral efficacy by optimizing conformational control and metabolic stability. Ethylamine substitutions (as in the target) maintain activity compared to bulkier amino alcohol heads .
- Fluorine in the piperazine substituent () resists oxidative metabolism .
- Receptor Interactions : Benzodioxol-containing analogues () may exhibit enhanced binding to serotonin or dopamine receptors due to electron-rich aromatic systems, whereas furan derivatives () could prioritize solubility over affinity .
Biological Activity
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, also known as E155-0769, is a compound of significant interest due to its potential biological activities. This section provides an in-depth analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H31N5O3. The compound features a complex structure characterized by the following elements:
- Ethoxy Group : Enhances lipophilicity and potentially improves membrane permeability.
- Piperazine Ring : Known for its role in various pharmacological activities, particularly in central nervous system (CNS) effects.
SMILES Representation : CCOc(cc1)ccc1NC(C(NCC(c1cnccc1)N(CC1)CCN1c1ccccc1)=O)=O
The biological activity of this compound has been investigated primarily through its interactions with various biological targets. Notably, compounds with similar structures have shown inhibitory effects on proteases, including the SARS-CoV 3CL protease, which is crucial for viral replication.
Research indicates that modifications in the structure can significantly affect the inhibitory potency against these targets. For example, structural features such as hydrophobic moieties and hydrogen bond donors have been linked to enhanced activity against specific proteases .
In Vitro Studies
In vitro assays have demonstrated promising results regarding the cytotoxicity of this compound against various cancer cell lines. A study highlighted the compound's potential to inhibit cell proliferation in leukemia models. The findings suggested that the compound's structural attributes could be optimized to enhance its antiproliferative effects .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Ethoxy Group | Increased membrane permeability |
| Variations in Piperazine Substituents | Altered binding affinity and selectivity |
Case Study 1: Inhibition of SARS-CoV Protease
In a focused study on peptidomimetic compounds, this compound was evaluated for its ability to inhibit the SARS-CoV 3CL protease. The compound exhibited an IC50 value in the low micromolar range, indicating it could serve as a lead for further drug development targeting viral proteases .
Case Study 2: Anticancer Activity in Leukemia
A recent investigation into the anticancer properties of related compounds revealed that modifications similar to those found in this compound led to significant cytotoxic effects against leukemia cell lines. This study emphasizes the importance of structural optimization in enhancing therapeutic efficacy against resistant cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
